molecular formula C39H68O5 B10782911 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Cat. No.: B10782911
M. Wt: 617.0 g/mol
InChI Key: LYPGMYIQHDZFFD-WVZYQCMWSA-N
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Description

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester, also known as 1,3-Dilinoleoyl-rac-glycerol, is a compound with the molecular formula C39H68O5 and a molecular weight of 616.97 g/mol . This compound is a type of ester formed from 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of 9,12-octadecadienoic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

9,12-Octadecadienoic acid+2-hydroxy-1,3-propanediol9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester+Water\text{9,12-Octadecadienoic acid} + \text{2-hydroxy-1,3-propanediol} \rightarrow \text{9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester} + \text{Water} 9,12-Octadecadienoic acid+2-hydroxy-1,3-propanediol→9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the 9,12-octadecadienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reduction reactions can target the ester functional groups, converting them into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the ester group with an alcohol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 1,3-dilinoleoyl glycerol.

    Substitution: Formation of 1,3-dilinoleoyl glycerol and corresponding alcohols.

Scientific Research Applications

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. The released 9,12-octadecadienoic acid can then participate in various metabolic pathways, including the synthesis of signaling molecules such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dilinoleoyl-rac-glycerol: Similar structure but with ester groups at different positions.

    1,3-Dioleoyl-rac-glycerol: Similar structure but with oleic acid instead of 9,12-octadecadienoic acid.

    1,3-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid instead of 9,12-octadecadienoic acid.

Uniqueness

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is unique due to the presence of two 9,12-octadecadienoic acid moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGMYIQHDZFFD-WVZYQCMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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